Paris saponin V palmitate
CAS No.:
Cat. No.: VC16512776
Molecular Formula: C55H92O13
Molecular Weight: 961.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H92O13 |
|---|---|
| Molecular Weight | 961.3 g/mol |
| IUPAC Name | [3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate |
| Standard InChI | InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3 |
| Standard InChI Key | HBFKYOLVZFOGAH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Paris saponin V palmitate belongs to the triterpenoid saponin class, with a molecular formula of and a molecular weight of 960.65 g/mol . Its structure comprises a steroidal aglycone core linked to oligosaccharide chains and a palmitoyl group, which distinguishes it from non-acylated saponins. Key physicochemical properties include:
| Property | Value |
|---|---|
| Purity | 90–99% (HPLC/GC verified) |
| Storage Conditions | < -15°C in brown glass vials |
| Solubility | Lipophilic (predicted) |
| Stability | Sensitive to hydrolysis |
The palmitate moiety at the C-3 or C-6 position of the sugar chain is critical for membrane interaction, as evidenced by analogous saponins .
Biosynthetic Pathways and Extraction Methods
While direct studies on Paris saponin V palmitate biosynthesis are lacking, its parent compound, Paris saponin V, originates from Paris polyphylla rhizomes. Biosynthesis likely involves:
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Steroid backbone formation via the mevalonate pathway.
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Glycosylation by UDP-dependent glycosyltransferases.
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Acylation mediated by BAHD acyltransferases, attaching palmitic acid .
Extraction typically employs ethanol-water mixtures, followed by chromatographic purification using reverse-phase HPLC . Industrial-scale production remains challenging due to low natural abundance and structural complexity .
Analytical Characterization Techniques
Advanced spectroscopic and chromatographic methods enable precise identification:
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UHPLC-QTOF-MS: Resolves saponins with mass accuracy < 5 ppm, distinguishing palmitate derivatives through characteristic fragments at m/z 239.2 (palmitoyl ion) .
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FT-IR Spectroscopy: Detects ester carbonyl stretching vibrations at 1,740 cm, confirming acylation .
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NMR: NMR signals at δ 173.5 (ester carbonyl) and δ 34.2 (palmitoyl methylene) verify acylation sites .
Midlevel data fusion of UHPLC and FT-IR datasets achieves 92% classification accuracy for Paris species, crucial for authenticating raw materials .
Challenges and Future Directions
Key research gaps include:
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Target identification: Proteomic studies needed to map binding partners.
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Structure-activity relationships: Impact of acyl chain length on bioactivity.
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Delivery systems: Nanocarriers to improve water solubility.
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